Rose Bengal Sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

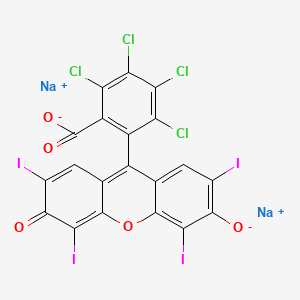

Structure

2D Structure

Properties

IUPAC Name |

disodium;2,3,4,5-tetrachloro-6-(2,4,5,7-tetraiodo-3-oxido-6-oxoxanthen-9-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H4Cl4I4O5.2Na/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28;;/h1-2,29H,(H,31,32);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBXIFCTIZXXLS-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)[O-])I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H2Cl4I4Na2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1017.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark violet solid; [Sigma-Aldrich MSDS] | |

| Record name | Rose Bengal disodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17127 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

632-69-9 | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy-2',4',5',7'-tetraiodo-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 3,4,5,6-tetrachloro-2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROSE BENGAL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/956575SN5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Rose Bengal Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rose Bengal Sodium (RBS), a xanthene dye historically utilized as a diagnostic stain in ophthalmology, has emerged as a potent therapeutic agent with a complex and multifaceted mechanism of action.[1] Its utility extends from the diagnosis of ocular surface disorders to the treatment of various cancers and viral infections.[2][3] This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its biological effects, with a focus on its applications in oncology and ophthalmology. The information is presented to aid researchers, scientists, and drug development professionals in understanding and harnessing the therapeutic potential of this versatile molecule.

Core Mechanisms of Action

The therapeutic and diagnostic actions of this compound can be broadly categorized into three primary mechanisms:

-

Photodynamic Therapy (PDT) and Generation of Reactive Oxygen Species (ROS): When activated by light of a specific wavelength, RBS functions as a photosensitizer, generating cytotoxic reactive oxygen species that induce localized cell death.

-

Chemoablative Effects and Intrinsic Cytotoxicity: In the absence of light, RBS exhibits inherent cytotoxicity, particularly against cancer cells, through mechanisms that are still being fully elucidated but appear to involve lysosomal disruption.[4][5]

-

Immunomodulation and Induction of an Anti-Tumor Immune Response: Intralesional administration of RBS can trigger a robust, systemic anti-tumor immune response by inducing immunogenic cell death and activating key components of the immune system.[6][7]

-

Diagnostic Staining in Ophthalmology: In ophthalmic applications, RBS selectively stains dead or degenerated corneal and conjunctival cells, as well as mucus, aiding in the diagnosis of dry eye disease and other ocular surface disorders.[3]

I. Photodynamic Therapy (PDT) Mechanism

As a photosensitizer, this compound can be excited by light, typically in the green light spectrum (~540-560 nm), to induce a photodynamic response.[2] This process is central to its application in photodynamic therapy for various localized diseases.

Signaling Pathway for Photodynamic Therapy

The photodynamic action of this compound is initiated by the absorption of photons, leading to the generation of reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), through a Type II photodynamic process.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Photodynamic Treatment of Human Breast and Prostate Cancer Cells Using Rose Bengal-Encapsulated Nanoparticles [mdpi.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. provectusbio.com [provectusbio.com]

- 5. The Potential of Intralesional Rose Bengal to Stimulate T-Cell Mediated Anti-Tumor Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Determination of the singlet oxygen quantum yield of bacteriochlorin a: a comparative study in phosphate buffer and aqueous dispersion of dimiristoyl-l-α-phosphatidylcholine liposomes - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Photophysical and Photochemical Properties of Rose Bengal Sodium

For Researchers, Scientists, and Drug Development Professionals

Rose Bengal Sodium, a xanthene dye, is a potent photosensitizer with significant applications in biomedical research and clinical practice, most notably in photodynamic therapy (PDT). Its efficacy stems from its distinct photophysical and photochemical characteristics, which upon activation by light, lead to the generation of reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), a key cytotoxic agent against cancerous cells and pathogenic microbes. This technical guide provides a comprehensive overview of the core photophysical and photochemical properties of this compound, detailed experimental protocols for their characterization, and a summary of its mechanism of action in a therapeutic context.

Photophysical and Photochemical Properties

The interaction of this compound with light initiates a series of photophysical events, culminating in its photochemical activity. These properties are intrinsic to the molecule but can be influenced by its local environment, such as the solvent polarity.

Quantitative Data Summary

The key photophysical and photochemical parameters of this compound are summarized in the tables below for easy comparison.

Table 1: Spectral Properties of this compound in Various Solvents

| Solvent | Absorption Max (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at λ_abs | Emission Max (λ_em, nm) | Reference(s) |

| Basic Ethanol | 559 | 90,400 | 567 | [1] |

| Water | 546-550 | 98,000 | 567 | [2] |

| Methanol | 558 | - | 570 | [3] |

| Phosphate-Buffered Saline (PBS) | 558 | - | - | [1] |

Table 2: Quantum Yields and Excited State Properties of this compound

| Property | Value | Solvent | Reference(s) |

| Fluorescence Quantum Yield (Φ_f) | 0.11 | Basic Ethanol | [1] |

| Fluorescence Quantum Yield (Φ_f) | 0.05 | Ethanol | [1] |

| Singlet Oxygen Quantum Yield (Φ_Δ) | 0.75 | Water | [4] |

| Singlet Oxygen Quantum Yield (Φ_Δ) | 0.80 | Methanol | [5] |

| S₁ State Lifetime (τ_s) | ~70 ps | Aqueous solution (pH 12) | [4][6] |

| S₁ State Lifetime (τ_s) | ~80 ps | Gas Phase ([RB-H]⁻) | [4][6] |

| Intersystem Crossing Rate (k_isc) | ~1.4 x 10¹⁰ s⁻¹ | Aqueous solution | [4][6] |

Jablonski Diagram of this compound

The following diagram illustrates the electronic and vibrational transitions that occur in this compound upon absorption of light, leading to fluorescence and the generation of the reactive triplet state essential for its photosensitizing activity.

Caption: Jablonski diagram of this compound.

Mechanism of Action in Photodynamic Therapy

In the context of PDT, the triplet state of Rose Bengal (³RB*) is the key intermediate. It can undergo two types of photochemical reactions:

-

Type I Reaction: ³RB* can react directly with a substrate, such as a biological molecule, to produce radical ions.

-

Type II Reaction: ³RB* can transfer its energy to ground-state molecular oxygen (³O₂), which is abundant in tissues, to generate highly reactive singlet oxygen (¹O₂). This is the predominant pathway for Rose Bengal's phototoxicity.

The generated singlet oxygen is a potent oxidizing agent that can damage cellular components, including lipids, proteins, and nucleic acids, leading to oxidative stress and ultimately, cell death, primarily through apoptosis.

Signaling Pathway in Cancer Cells

The following diagram illustrates a simplified signaling pathway for Rose Bengal-mediated photodynamic therapy leading to apoptosis in cancer cells.

Caption: Rose Bengal PDT-induced apoptosis pathway.

Experimental Protocols

Accurate characterization of the photophysical and photochemical properties of this compound is crucial for its application. Below are detailed methodologies for key experiments.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ_f) is determined relative to a well-characterized standard with a known quantum yield.

Workflow Diagram:

Caption: Workflow for fluorescence quantum yield measurement.

Methodology:

-

Standard and Sample Preparation:

-

Prepare a series of dilutions of both the standard (e.g., Rhodamine 6G in ethanol, Φ_f = 0.95) and the this compound sample in the desired solvent.

-

The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength (e.g., 525 nm).

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

-

The emission spectra should be corrected for the instrument's spectral response.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

-

The slope of the resulting linear fit is proportional to the fluorescence quantum yield.

-

The quantum yield of the sample (Φ_f,sample) can be calculated using the following equation: Φ_f,sample = Φ_f,std * (Slope_sample / Slope_std) * (n_sample² / n_std²) where Φ_f,std is the quantum yield of the standard, Slope is the slope from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.[2]

-

Measurement of Singlet Oxygen Quantum Yield (Using DPBF)

The singlet oxygen quantum yield (Φ_Δ) can be determined by monitoring the bleaching of a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF), which reacts specifically with singlet oxygen.

Workflow Diagram:

Caption: Workflow for singlet oxygen quantum yield measurement.

Methodology:

-

Solution Preparation:

-

Prepare solutions of this compound and a standard photosensitizer with a known Φ_Δ (e.g., methylene blue) in a suitable solvent (e.g., methanol).

-

Prepare a stock solution of DPBF in the same solvent.

-

In a cuvette, mix the photosensitizer solution with the DPBF solution. The final concentrations should be such that the photosensitizer has an absorbance of ~0.1 at the excitation wavelength, and DPBF has an absorbance of ~1.0 at its absorption maximum (~415 nm).

-

-

Irradiation and Monitoring:

-

Irradiate the solution with monochromatic light at a wavelength where the photosensitizer absorbs but DPBF does not (e.g., 532 nm).

-

At regular time intervals, record the absorbance of DPBF at its maximum absorption wavelength using a UV-Vis spectrophotometer.

-

-

Data Analysis:

-

Plot the natural logarithm of the initial DPBF absorbance divided by the absorbance at time t (ln(A₀/A)) versus the irradiation time.

-

The slope of this plot gives the pseudo-first-order rate constant for DPBF bleaching (k).

-

The singlet oxygen quantum yield of the sample (Φ_Δ,sample) can be calculated using the following equation: Φ_Δ,sample = Φ_Δ,std * (k_sample / k_std) * (I_abs,std / I_abs,sample) where Φ_Δ,std is the quantum yield of the standard, k is the bleaching rate constant, and I_abs is the rate of light absorption by the photosensitizer.[5]

-

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique to study the properties of the short-lived triplet state of Rose Bengal.

Experimental Workflow:

Caption: Workflow for transient absorption spectroscopy.

Methodology:

-

Sample Excitation (Pump): A short, intense laser pulse (the pump pulse, e.g., at 532 nm) excites the Rose Bengal molecules to their singlet excited state.

-

Probing the Excited State: A second, broad-spectrum, and less intense light pulse (the probe pulse) is passed through the sample at a specific time delay after the pump pulse.

-

Detection: The transmitted probe pulse is detected by a spectrometer. The difference in the absorbance of the probe light with and without the pump pulse gives the transient absorption spectrum.

-

Time-Resolved Measurement: By systematically varying the time delay between the pump and probe pulses, a series of transient absorption spectra can be recorded. This allows for the monitoring of the formation and decay of the triplet state. The decay of the triplet-triplet absorption signal over time provides the triplet state lifetime.

This in-depth guide provides a solid foundation for understanding and utilizing the photophysical and photochemical properties of this compound in research and development. The provided data and protocols are essential for optimizing its use as a photosensitizer and for the rational design of new photodynamic therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.uci.edu [chem.uci.edu]

- 3. Making sure you're not a bot! [opus4.kobv.de]

- 4. Timing the multiple cell death pathways initiated by Rose Bengal acetate photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Rose Bengal Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of Rose Bengal Sodium, a potent photosensitizer with significant applications in biomedical research and clinical practice. This document details the compound's chemical identity, physicochemical properties, and a step-by-step synthesis protocol.

Chemical Structure and Identity

This compound, systematically named disodium;2,3,4,5-tetrachloro-6-(2,4,5,7-tetraiodo-3-oxido-6-oxoxanthen-9-yl)benzoate, is a xanthene dye and a derivative of fluorescein.[1][2] Its structure is characterized by a tetrachlorinated phthalic anhydride moiety and a tetraiodinated resorcinol moiety, which contribute to its unique photophysical and photochemical properties.

The key structural features include a spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one core, substituted with four chlorine atoms on the isobenzofuran ring and four iodine atoms on the xanthene ring. The presence of these heavy atoms, particularly iodine, enhances the rate of intersystem crossing to the triplet state upon photoexcitation, a critical step for its photosensitizing activity.

Below is a diagram illustrating the chemical structure of this compound.

Physicochemical and Photophysical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| IUPAC Name | disodium;2,3,4,5-tetrachloro-6-(2,4,5,7-tetraiodo-3-oxido-6-oxoxanthen-9-yl)benzoate[1] |

| Synonyms | Acid Red 94, Rose Bengal disodium salt, 4,5,6,7-Tetrachloro-2',4',5',7'-tetraiodofluorescein sodium salt[3][4] |

| CAS Number | 632-69-9[3] |

| Molecular Formula | C₂₀H₂Cl₄I₄Na₂O₅[5] |

| Molecular Weight | 1017.64 g/mol [5] |

| Appearance | Red to brown crystalline powder[4] |

| Solubility | Soluble in DMSO (10 mg/ml), slightly soluble in water (1 mg/ml).[4] |

| Absorption Maximum (λmax) | In basic ethanol: ~559 nm. In aqueous solution, it shows two peaks around 514 nm (dimer) and 549 nm (monomer).[6] |

| Emission Maximum (λem) | ~567-571 nm[3][7] |

| Molar Extinction Coefficient | 90,400 cm⁻¹/M at 559.0 nm in basic ethanol. |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the synthesis of the tetrachlorofluorescein intermediate, followed by its iodination and subsequent conversion to the sodium salt.

Synthesis Pathway

The overall synthetic route is depicted in the following diagram:

Experimental Protocols

The following protocols are based on established synthetic procedures for fluorescein derivatives and specific methods for the synthesis of Rose Bengal.

Step 1: Synthesis of 4,5,6,7-Tetrachlorofluorescein (Intermediate)

This step involves a Friedel-Crafts acylation reaction between tetrachlorophthalic anhydride and resorcinol.

-

Materials:

-

Tetrachlorophthalic anhydride

-

Resorcinol

-

Methanesulfonic acid (as catalyst and solvent) or Zinc Chloride

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine tetrachlorophthalic anhydride (1 equivalent) and resorcinol (2 equivalents).

-

Carefully add methanesulfonic acid to the mixture to act as both a solvent and a catalyst.

-

Heat the reaction mixture with stirring. The reaction temperature is typically maintained below 100°C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a beaker containing ice-water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with distilled water to remove any unreacted starting materials and acid catalyst.

-

Dry the crude 4,5,6,7-tetrachlorofluorescein in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 2: Synthesis of Rose Bengal (4,5,6,7-Tetrachloro-2',4',5',7'-tetraiodofluorescein)

This step involves the electrophilic aromatic substitution of the tetrachlorofluorescein intermediate with iodine.

-

Materials:

-

4,5,6,7-Tetrachlorofluorescein (from Step 1)

-

Iodine (I₂)

-

Sodium Iodide (NaI)

-

Aqueous base (e.g., Sodium Hydroxide solution)

-

Ethanol

-

-

Procedure:

-

Dissolve the dried 4,5,6,7-tetrachlorofluorescein (1 equivalent) in a suitable solvent such as ethanol in a reaction flask.

-

In a separate container, prepare a solution of iodine (at least 4 equivalents) and sodium iodide in water. The sodium iodide helps to solubilize the iodine by forming the triiodide ion (I₃⁻).

-

Make the tetrachlorofluorescein solution basic by adding an aqueous solution of sodium hydroxide.

-

Slowly add the iodine/sodium iodide solution to the basic tetrachlorofluorescein solution with vigorous stirring.

-

Heat the reaction mixture to around 90°C and maintain this temperature for approximately 1.5 hours.[8] The reaction should be carried out in an environment free of chloride ions to prevent side reactions.[8]

-

Monitor the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to precipitate the Rose Bengal acid.

-

Collect the reddish-brown precipitate by vacuum filtration and wash with water to remove inorganic salts.

-

Dry the crude Rose Bengal acid.

-

Step 3: Preparation of this compound Salt

This final step involves the conversion of the acidic form of Rose Bengal to its water-soluble disodium salt.

-

Materials:

-

Rose Bengal (acid form, from Step 2)

-

Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

-

Ethanol or Water

-

-

Procedure:

-

Suspend the crude Rose Bengal acid in ethanol or water.

-

Slowly add a stoichiometric amount of a sodium base solution (e.g., 2 equivalents of NaOH or 1 equivalent of Na₂CO₃) with stirring until the solid completely dissolves and the solution becomes a deep red color.

-

The pH of the solution should be adjusted to neutral or slightly basic.

-

The this compound salt can be isolated by evaporating the solvent under reduced pressure.

-

For higher purity, the product can be recrystallized from an appropriate solvent system (e.g., ethanol).

-

Dry the final product under vacuum to obtain this compound as a red to brown crystalline powder.

-

This in-depth guide provides the essential technical information for understanding the chemical nature and synthesis of this compound. The provided protocols offer a foundational methodology for its preparation in a laboratory setting, which can be further optimized based on specific research needs.

References

- 1. This compound | C20H2Cl4I4Na2O5 | CID 32343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. adipogen.com [adipogen.com]

- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. researchgate.net [researchgate.net]

- 7. Spectrum [Rose Bengal] | AAT Bioquest [aatbio.com]

- 8. Buy Tetrachlorofluorescein | 6262-21-1 [smolecule.com]

A Technical Guide to the Singlet Oxygen Quantum Yield of Rose Bengal Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rose Bengal (RB) and its sodium salt are potent photosensitizers widely utilized in photodynamic therapy (PDT), antimicrobial applications, and as a reference standard in photophysical studies. Its efficacy is intrinsically linked to its high singlet oxygen quantum yield (ΦΔ), which quantifies the efficiency of generating cytotoxic singlet oxygen (¹O₂) upon photoexcitation. This guide provides an in-depth overview of the singlet oxygen quantum yield of Rose Bengal, detailing its solvent-dependent values, the experimental protocols for its determination, and the fundamental photophysical processes involved.

Quantitative Data: Singlet Oxygen Quantum Yield (ΦΔ) of Rose Bengal

The singlet oxygen quantum yield of Rose Bengal is highly dependent on the solvent environment. This is primarily due to variations in solvent polarity, viscosity, and the solubility and aggregation state of the photosensitizer. The following table summarizes the reported ΦΔ values for Rose Bengal in various common solvents.

| Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference(s) |

| Water (H₂O) | 0.7 - 0.8 | [1] |

| Deuterated Water (D₂O) | ~0.76 | [2] |

| Ethanol (EtOH) | 0.68 - 0.86 | [3] |

| Methanol (MeOH) | ~0.70 | |

| Dimethylformamide (DMF) | 0.47 | [4] |

| Acetonitrile (MeCN) | 0.53 | [5] |

| Dimethyl Sulfoxide (DMSO) | Not explicitly found |

Note: The variation in reported values can be attributed to different experimental techniques, reference standards, and purities of the photosensitizer and solvents used.

Photophysical Mechanism of Singlet Oxygen Generation

The generation of singlet oxygen by Rose Bengal upon light absorption is elegantly described by the Jablonski diagram. This diagram illustrates the electronic and spin multiplicity states of the photosensitizer and the transitions between them.

Caption: Jablonski diagram illustrating the photosensitization process for Rose Bengal.

Upon absorption of a photon of appropriate wavelength, the Rose Bengal molecule is excited from its ground singlet state (S₀) to an excited singlet state (S₁). While it can relax back to the ground state via fluorescence, a more significant pathway for Rose Bengal is intersystem crossing (ISC) to the long-lived excited triplet state (T₁). This triplet state photosensitizer can then transfer its energy to ground state molecular oxygen (³O₂), which is unique in that its ground state is a triplet state. This energy transfer process excites the molecular oxygen to its highly reactive singlet state (¹O₂), while the Rose Bengal molecule returns to its ground state, ready to absorb another photon.[6][7][8]

Experimental Protocol: Relative Method for Singlet Oxygen Quantum Yield Determination

The relative method is a widely used technique to determine the singlet oxygen quantum yield of a sample photosensitizer (PS) by comparing its efficiency in generating singlet oxygen to that of a reference photosensitizer with a known quantum yield (in this case, Rose Bengal). A common approach involves monitoring the photooxidation of a singlet oxygen quencher, such as 1,3-diphenylisobenzofuran (DPBF).

Materials and Equipment

-

Spectrophotometer

-

Light source with a specific wavelength for excitation (e.g., laser or filtered lamp)

-

Quartz cuvettes

-

Magnetic stirrer and stir bars

-

Rose Bengal (reference photosensitizer)

-

Sample photosensitizer

-

1,3-Diphenylisobenzofuran (DPBF)

-

Spectroscopic grade solvent (e.g., ethanol, methanol, DMF)

-

Oxygen source for saturating the solutions

Step-by-Step Procedure

-

Solution Preparation:

-

Prepare stock solutions of the reference photosensitizer (Rose Bengal), the sample photosensitizer, and DPBF in the chosen solvent. These solutions should be prepared in the dark to prevent premature photobleaching of the DPBF.

-

Prepare experimental solutions containing a fixed concentration of DPBF and either the reference or the sample photosensitizer. The concentrations should be adjusted so that the absorbance of the photosensitizers at the excitation wavelength is similar (typically between 0.1 and 0.2) to ensure a similar rate of photon absorption.

-

-

Oxygen Saturation:

-

Saturate the experimental solutions with oxygen by bubbling pure oxygen through them for a set period (e.g., 15-20 minutes). This ensures that the concentration of ground state oxygen is not a limiting factor in the reaction.

-

-

Irradiation and Data Collection:

-

Place the oxygen-saturated solution in a quartz cuvette inside the spectrophotometer.

-

Record the initial absorbance spectrum of the solution, paying close attention to the absorbance of DPBF at its maximum absorption wavelength (around 410-415 nm).

-

Irradiate the solution with the light source at the chosen excitation wavelength for a specific time interval.

-

After each irradiation interval, record the absorbance spectrum again to monitor the decrease in the DPBF absorbance.

-

Repeat the irradiation and measurement steps until a significant decrease in DPBF absorbance is observed.

-

-

Data Analysis:

-

Plot the absorbance of DPBF at its maximum wavelength against the irradiation time for both the reference and the sample photosensitizer.

-

Determine the initial rate of DPBF photooxidation for both the reference (k_ref) and the sample (k_sample) from the slopes of these plots.

-

The singlet oxygen quantum yield of the sample (ΦΔ_sample) can then be calculated using the following equation:

ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (F_ref / F_sample)

Where:

-

ΦΔ_ref is the known singlet oxygen quantum yield of the reference (Rose Bengal) in the specific solvent.

-

k_sample and k_ref are the rates of DPBF degradation for the sample and reference, respectively.

-

F_sample and F_ref are the photon absorption correction factors for the sample and reference, calculated as F = 1 - 10^(-A), where A is the absorbance of the photosensitizer at the excitation wavelength.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the relative determination of singlet oxygen quantum yield.

Conclusion

Rose Bengal sodium salt remains a cornerstone photosensitizer in various scientific and therapeutic fields due to its high and reliable singlet oxygen quantum yield. Understanding the factors that influence this yield, particularly the solvent environment, and the precise methodologies for its measurement are crucial for researchers and developers in the field. The data and protocols presented in this guide offer a comprehensive resource for the accurate characterization and effective application of this important molecule.

References

An In-depth Technical Guide on the Interaction of Rose Bengal Sodium with Human Serum Albumin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between the photosensitizer dye Rose Bengal Sodium (RB) and Human Serum Albumin (HSA), the primary transport protein in human blood plasma. Understanding this interaction is crucial for the development of RB-based photodynamic therapies and for characterizing the biodistribution of this and similar compounds. This document synthesizes key quantitative data, details common experimental methodologies, and visualizes the interaction and experimental processes.

Core Interaction & Binding Mechanism

Rose Bengal, a xanthene dye, is utilized as a photosensitizer to convert triplet oxygen to singlet oxygen, a property that makes it valuable in photodynamic therapy.[1][2] Its interaction with biomacromolecules like HSA can provide critical insights into its mode of action and application.[1][2] The binding of Rose Bengal to HSA is a spontaneous process, characterized by a static quenching mechanism of the intrinsic fluorescence of HSA's tryptophan residues.[3][4] This indicates the formation of a non-fluorescent ground-state complex between RB and HSA.[4] The primary forces driving this interaction are believed to be van der Waals forces, hydrogen bonds, and hydrophobic interactions.[5][6]

Upon binding, a bathochromic (red) shift is observed in the absorption spectrum of Rose Bengal.[1][2][7] This interaction alters the photophysical properties of the dye, which has implications for its photosensitizing efficiency in vivo.[7][8][9]

Quantitative Binding Data

The interaction between this compound and Human Serum Albumin has been quantified by various biophysical methods. The following tables summarize the key binding parameters reported in the literature.

Table 1: Binding Constants and Stoichiometry

| Parameter | Value | Method | Reference |

| Association Constant (K_a) | 3.90 ± 0.08 × 10⁵ M⁻¹ | UV-Vis Spectroscopy (Benesi-Hildebrand model) | [1][2] |

| Stoichiometry (RB:HSA) | 6:1 | Job's Plot Method | [1][2] |

| Stoichiometry (at high concentrations) | Up to 10:1 | Not specified | [7][8][9] |

Table 2: Binding Site Specificity and Energetics

| Binding Site | Binding Affinity | Method | Reference |

| Drug Site 1 (DS1) / Sudlow's Site I | Preferred | Competitive Binding Assays | [1][2] |

| Drug Site 3 (DS3) | Preferred | Competitive Binding Assays | [1][2] |

| Fatty Acid Site 6 (FA6) | Preferred | Competitive Binding Assays | [1][2] |

| Drug Site 2 (DS2) / Sudlow's Site II | Low to no affinity | Competitive Binding Assays | [1][2] |

Table 3: Molecular Docking Binding Energies

| Binding Site | Lowest Energy Pose (kcal/mol) | Method | Reference |

| Drug Site 1 (DS1) | -52.13 | Molecular Docking | [1][2] |

| Drug Site 3 (DS3) | -58.79 | Molecular Docking | [1][2] |

| Fatty Acid Site 6 (FA6) | -67.55 | Molecular Docking | [1][2] |

Experimental Protocols

The characterization of the RB-HSA interaction relies on a suite of biophysical techniques. Detailed methodologies for the key experiments are provided below.

UV-Visible Absorption Spectroscopy

This technique is used to observe changes in the absorption spectrum of RB upon binding to HSA and to determine the binding constant.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer with 1 cm path length quartz cuvettes.

-

Reagents:

-

Human Serum Albumin (fatty acid-free) solution in phosphate-buffered saline (PBS), pH 7.4.

-

This compound stock solution in PBS, pH 7.4.

-

-

Procedure:

-

A fixed concentration of Rose Bengal solution is placed in the sample cuvette.

-

The solution is titrated with increasing concentrations of HSA solution.

-

After each addition of HSA, the solution is incubated for a short period (e.g., 5 minutes) to allow for equilibration.

-

The absorption spectrum is recorded over a relevant wavelength range (e.g., 400-600 nm).

-

The change in absorbance at the wavelength of maximum absorption is monitored.

-

The binding constant (K_a) can be calculated using the Benesi-Hildebrand equation: 1 / (A - A₀) = 1 / (A_c - A₀) + 1 / (K_a * (A_c - A₀) * [HSA]) where A₀ is the absorbance of free RB, A is the absorbance at different HSA concentrations, and A_c is the absorbance of the pure complex.

-

Fluorescence Quenching Spectroscopy

This is a primary method to study the binding interaction by monitoring the quenching of HSA's intrinsic tryptophan fluorescence.

-

Instrumentation: A spectrofluorometer with a 1 cm quartz cuvette and a thermostatically controlled cell holder.

-

Reagents:

-

HSA solution (e.g., 5 µM) in PBS, pH 7.4.

-

This compound stock solution.

-

-

Procedure:

-

The fluorescence emission spectrum of the HSA solution is recorded (excitation at ~280 nm or ~295 nm to selectively excite tryptophan, emission scanned from 300-450 nm).

-

The HSA solution is titrated with successive additions of the Rose Bengal solution.

-

After each addition, the solution is mixed and allowed to equilibrate.

-

The fluorescence emission spectrum is recorded.

-

The fluorescence intensity at the emission maximum (~340 nm) is recorded.

-

The quenching data is analyzed using the Stern-Volmer equation to determine the quenching mechanism (static vs. dynamic).

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to investigate conformational changes in the secondary and tertiary structure of HSA upon binding to Rose Bengal.

-

Instrumentation: A CD spectropolarimeter with a nitrogen purge and a temperature-controlled cell holder.

-

Reagents:

-

HSA solution in PBS, pH 7.4.

-

This compound solution.

-

-

Procedure:

-

Far-UV CD (Secondary Structure):

-

CD spectra of HSA are recorded in the 190-260 nm range using a quartz cell with a short path length (e.g., 1 mm).

-

Spectra are recorded in the absence and presence of increasing concentrations of Rose Bengal.

-

Changes in the characteristic negative bands at ~208 nm and ~222 nm indicate alterations in the α-helical content of the protein.[10]

-

-

Near-UV CD (Tertiary Structure):

-

CD spectra of HSA are recorded in the 250-300 nm range using a 1 cm path length quartz cell.

-

Changes in the spectra reflect alterations in the environment of the aromatic amino acid residues (tryptophan, tyrosine, phenylalanine).

-

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding reaction, providing a complete thermodynamic profile of the interaction.

-

Instrumentation: An isothermal titration calorimeter.

-

Reagents:

-

HSA solution in the sample cell.

-

This compound solution in the injection syringe. Both solutions must be in the same buffer and degassed.

-

-

Procedure:

-

The HSA solution is placed in the sample cell, and the RB solution is loaded into the injection syringe.

-

A series of small, sequential injections of the RB solution are made into the HSA solution.

-

The heat released or absorbed upon each injection is measured.

-

The resulting data is plotted as heat change per injection versus the molar ratio of RB to HSA.

-

The binding isotherm is fitted to a suitable binding model to determine the binding constant (K_a), stoichiometry (n), and the enthalpy of binding (ΔH). The entropy change (ΔS) can then be calculated.

-

Visualizations: Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate key experimental workflows and the proposed binding mechanism.

Caption: Workflow for Fluorescence Quenching Titration Experiment.

Caption: Static Quenching Mechanism of HSA by Rose Bengal.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Research on the Interaction Mechanism and Structural Changes in Human Serum Albumin with Hispidin Using Spectroscopy and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Thermodynamic characterization of drug binding to human serum albumin by isothermal titration microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. Photophysics and photochemistry of rose bengal bound to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Photophysics and photochemistry of rose bengal bound to human serum albumin - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 10. Study of HSA interactions with arachidonic acid using spectroscopic methods revealing molecular dynamics of HSA-AA interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Rose Bengal Sodium in Inducing Immunogenic Cell Death: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Immunogenic cell death (ICD) is a specialized form of regulated cell death that stimulates an adaptive immune response against antigens from dying cancer cells. This process is crucial for the efficacy of various cancer therapies. Rose Bengal Sodium, a xanthene dye, particularly when used as a photosensitizer in photodynamic therapy (PDT), has emerged as a potent inducer of ICD. This technical guide provides an in-depth overview of the mechanisms, experimental validation, and quantitative assessment of this compound-induced ICD. It is intended to serve as a comprehensive resource for researchers and professionals in oncology and drug development, offering detailed experimental protocols and a summary of key quantitative findings.

Introduction to Immunogenic Cell Death

ICD is characterized by the release and surface exposure of a specific set of molecules known as Damage-Associated Molecular Patterns (DAMPs) from dying cells. These DAMPs act as adjuvants, promoting the recruitment and activation of antigen-presenting cells (APCs), such as dendritic cells (DCs). The maturation and activation of DCs are critical for the subsequent priming of T cells, leading to a tumor-specific immune response. The three hallmark DAMPs associated with ICD are:

-

Surface-exposed Calreticulin (ecto-CRT): A chaperone protein that translocates from the endoplasmic reticulum (ER) to the cell surface, acting as an "eat-me" signal for APCs.

-

Secreted Adenosine Triphosphate (ATP): Acts as a "find-me" signal, recruiting APCs to the site of cell death.

-

Released High Mobility Group Box 1 (HMGB1): A nuclear protein that, once released, binds to Toll-like receptor 4 (TLR4) on DCs, promoting their maturation and antigen presentation.

This compound as an Inducer of ICD

This compound (4,5,6,7-tetrachloro-2',4',5',7'-tetraiodofluorescein sodium salt) is a photosensitizer that, upon activation with light of an appropriate wavelength, generates reactive oxygen species (ROS), leading to cellular damage and death.[1][2] When used in photodynamic therapy (PDT), this compound, often in its acetate form (RBAc-PDT), has been shown to be a potent inducer of ICD.[3][4] The primary mechanism involves the induction of ER stress, a key trigger for the exposure of calreticulin.[5][6] Intralesional injection of a 10% solution of this compound, known as PV-10, is also being investigated in clinical trials for its oncolytic and immune-stimulating properties.[7][8][9]

Signaling Pathways in this compound-Induced ICD

The induction of ICD by this compound, particularly through PDT, is a multi-step process initiated by photo-oxidative stress targeting the endoplasmic reticulum. This triggers a signaling cascade leading to the exposure and release of DAMPs.

Caption: Signaling pathway of this compound-induced ICD.

Quantitative Data on this compound-Induced ICD

The following tables summarize quantitative data from various studies on the efficacy of this compound in inducing cell death and ICD-related markers.

Table 1: In Vitro Efficacy of Rose Bengal-Mediated Photodynamic Therapy

| Cell Line | Rose Bengal Concentration | Light Dose | Viability Reduction | Reference |

| HeLa | 10 µM (RBAc) | 1.6 J/cm² | Significant apoptosis and autophagy | [5] |

| Caco-2 | 5 µM | Not specified | >80% | [10] |

| MDA-MB-231 | 5 µg/mL (nanoparticles) | 10 mW | ~92% | [11] |

| HeLa | 600 µg/mL (UCNPs-RB) | 0.67 W/cm² (808 nm) | ~90% | [12] |

| SK-BR-3 | 20 µg/mL (UCNPs@K(RB)) | 200 mW/cm² (980 nm) | >85% | [12] |

Table 2: Clinical Trial Data for Intralesional PV-10 (10% this compound)

| Cancer Type | Number of Patients | Treatment | Objective Response Rate (ORR) - Injected Lesions | Disease Control Rate (DCR) - Injected Lesions | Reference |

| Metastatic Melanoma | 80 | PV-10 | 51% | 69% | [8] |

| Metastatic Uveal Melanoma | 13 | PV-10 +/- Checkpoint Blockade | 32% | 82% | [7] |

| Metastatic Uveal Melanoma | 25 | PV-10 | 32% | 64% | [13] |

| Advanced Cutaneous Melanoma | Not specified | PV-10 + Checkpoint Blockade | 72% | Not specified | [14] |

Experimental Protocols

Detailed methodologies for assessing the key hallmarks of ICD induced by this compound are provided below.

Assessment of Calreticulin (CRT) Exposure

Principle: Surface-exposed CRT is detected using flow cytometry with an antibody specific for CRT on non-permeabilized cells.

Caption: Workflow for CRT exposure analysis by flow cytometry.

Detailed Protocol:

-

Cell Culture: Seed cancer cells in a suitable plate and allow them to adhere overnight.

-

Treatment: Treat cells with this compound at the desired concentration, followed by irradiation with light of the appropriate wavelength and dose. Include positive and negative controls.

-

Incubation: Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C.

-

Cell Harvesting: Gently harvest the cells using a non-enzymatic cell dissociation solution.

-

Washing: Wash the cells twice with ice-cold FACS buffer (e.g., PBS with 1% BSA and 2% FBS).

-

Primary Antibody Staining: Resuspend the cells in FACS buffer containing an anti-calreticulin antibody or an isotype control antibody. Incubate for 30-40 minutes at 4°C in the dark.[4][15]

-

Secondary Antibody Staining (if required): If the primary antibody is not directly conjugated, wash the cells and resuspend them in FACS buffer containing a fluorescently labeled secondary antibody. Incubate for 30 minutes at 4°C in the dark.

-

Viability Staining: Wash the cells and resuspend them in FACS buffer containing a viability dye (e.g., SYTOX Green) to exclude dead cells from the analysis.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Gate on the live cell population and quantify the percentage of CRT-positive cells.[4][16][17][18]

Measurement of Extracellular ATP Secretion

Principle: Extracellular ATP is quantified using a luciferin-luciferase-based bioluminescence assay.

Detailed Protocol:

-

Cell Culture and Treatment: Culture and treat cells with this compound and light as described for the CRT assay.

-

Supernatant Collection: At various time points post-treatment, carefully collect the cell culture supernatant.

-

ATP Measurement:

-

Data Analysis: Calculate the concentration of ATP in the samples by comparing the luminescence readings to the ATP standard curve.

Quantification of HMGB1 Release

Principle: Released HMGB1 in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

Detailed Protocol:

-

Cell Culture and Treatment: Culture and treat cells as previously described. HMGB1 is typically released at later stages of cell death (e.g., 24 hours).[3]

-

Supernatant Collection: Collect the cell culture supernatant at the desired time points.

-

ELISA:

-

Follow the manufacturer's protocol, which typically involves:

-

Coating a microplate with a capture antibody specific for HMGB1.

-

Adding the collected supernatants and HMGB1 standards to the wells.

-

Incubating to allow HMGB1 to bind to the capture antibody.

-

Washing the plate and adding a detection antibody.

-

Adding a substrate that produces a colorimetric signal in the presence of the enzyme-linked detection antibody.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader and calculate the concentration of HMGB1 based on the standard curve.

In Vivo Vaccination Assay

Principle: This "gold standard" assay determines the ability of dying cancer cells to elicit a protective anti-tumor immune response in a syngeneic mouse model.

Caption: Workflow for the in vivo vaccination assay.

Detailed Protocol:

-

Vaccine Preparation: Treat murine cancer cells in vitro with this compound and light to induce ICD.

-

Vaccination: Inject the treated, dying cancer cells subcutaneously into one flank of syngeneic, immunocompetent mice.[15][26]

-

Tumor Challenge: After a set period (e.g., one week), challenge the mice by injecting live, untreated cancer cells of the same type into the contralateral flank.

-

Monitoring: Monitor the mice for tumor growth at the challenge site. A lack of tumor growth or delayed tumor growth indicates a protective immune response.

-

Immune Analysis (Optional): At the end of the experiment, spleens and lymph nodes can be harvested to analyze the tumor-specific T cell response.[26]

Conclusion

This compound, particularly when utilized in photodynamic therapy, is a potent inducer of immunogenic cell death. Its ability to trigger the release of key DAMPs—calreticulin, ATP, and HMGB1—initiates a cascade of events leading to the generation of a specific anti-tumor immune response. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to investigate and harness the immunogenic properties of this compound in the development of novel cancer immunotherapies. The ongoing clinical trials with PV-10 further underscore the translational potential of this approach.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro and in vivo clearance of Rose Bengal Acetate-PhotoDynamic Therapy-induced autophagic and apoptotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rose Bengal acetate photodynamic therapy (RBAc-PDT) induces exposure and release of Damage-Associated Molecular Patterns (DAMPs) in human HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunogenic cell death induced by a new photodynamic therapy based on photosens and photodithazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mitochondria-associated ER stress evokes immunogenic cell death through the ROS-PERK-eIF2α pathway under PTT/CDT combined therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. provectusbio.com [provectusbio.com]

- 8. Phase 2 Study of Intralesional PV-10 in Refractory Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intralesional therapy with PV-10 (Rose Bengal) for in-transit melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Photoactivated Rose Bengal Triggers Phospholipid Hydroperoxidation and Late Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Importance of Rose Bengal Loaded with Nanoparticles for Anti-Cancer Photodynamic Therapy [mdpi.com]

- 13. onclive.com [onclive.com]

- 14. Provectus Biopharmaceuticals Provides Updated Data on Cancer Immunotherapy PV-10 for Advanced Cutaneous Melanoma - BioSpace [biospace.com]

- 15. A Novel In Situ Dendritic Cell Vaccine Triggered by Rose Bengal Enhances Adaptive Antitumour Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitation of calreticulin exposure associated with immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pure.gustaveroussy.fr [pure.gustaveroussy.fr]

- 18. researchgate.net [researchgate.net]

- 19. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Cell Sensitivity Assays: The ATP-based Tumor Chemosensitivity Assay | Springer Nature Experiments [experiments.springernature.com]

- 22. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Methods for measuring HMGB1 release during immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Consensus guidelines for the detection of immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Intralesional Injection of Rose Bengal Induces a Systemic Tumor-Specific Immune Response in Murine Models of Melanoma and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Rose Bengal Sodium: A Comprehensive Technical Guide to its Application as a Visible Light Photoredox Catalyst

For Researchers, Scientists, and Drug Development Professionals

Rose Bengal Sodium, a xanthene dye, has emerged as a powerful and versatile organocatalyst in the field of visible light photoredox catalysis. Its low cost, ready availability, and favorable photophysical properties make it an attractive alternative to expensive and often toxic transition metal catalysts. This technical guide provides an in-depth exploration of this compound's core principles as a photoredox catalyst, offering detailed experimental protocols for key transformations and a systematic presentation of its performance across a range of organic reactions.

Core Principles and Photophysical Properties

This compound's efficacy as a photoredox catalyst is rooted in its ability to absorb visible light and transition to an excited state with potent oxidizing and reducing capabilities. Upon irradiation with visible light, typically in the green region of the spectrum (λmax ≈ 549 nm), the ground state Rose Bengal (RB) is promoted to its singlet excited state (¹RB). This singlet state is short-lived and rapidly undergoes intersystem crossing (ISC) to a more stable and longer-lived triplet excited state (³RB). It is this triplet state that is the primary photoactive species in most catalytic cycles.

The key photophysical properties of this compound are summarized in the table below, providing a quantitative basis for its application in photoredox catalysis.

| Property | Value | Solvent | Reference(s) |

| Absorption Maximum (λmax) | 559 nm | Basic Ethanol | [1] |

| 549 nm | Methanol | [2] | |

| Molar Extinction Coefficient (ε) | 90,400 cm⁻¹/M at 559 nm | Basic Ethanol | |

| Fluorescence Emission Maximum (λem) | ~580 nm | Basic Ethanol | |

| Fluorescence Quantum Yield (Φf) | 0.11 | Basic Ethanol | |

| 0.05 | Ethanol | ||

| Fluorescence Lifetime (τf) | 0.50 ns | Methanol | [2] |

| Intersystem Crossing Quantum Yield (Φisc) | 0.81 | Methanol | [3] |

| 0.35 - 0.45 | Acetonitrile/DMF | [4] | |

| Triplet State Energy (ET) | 1.81 eV | Methanol | [2] |

| Triplet State Lifetime (τT) | 0.73 μs | Methanol | [2] |

| Excited State Reduction Potential (Ered) | +0.84 V vs SCE | Methanol | [3] |

| Excited State Oxidation Potential (Eox) | -0.99 V vs SCE | Methanol | [3] |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.68 - 0.86 | Ethanol | [5] |

The high intersystem crossing quantum yield (Φisc) is a critical feature, ensuring the efficient population of the reactive triplet state. The excited state redox potentials indicate that ³RB* is both a strong oxidant and a competent reductant, enabling it to participate in both oxidative and reductive quenching cycles with a wide range of organic substrates.

Catalytic Cycles and Reaction Mechanisms

This compound can operate through multiple catalytic pathways, primarily involving single electron transfer (SET) or energy transfer (EnT). The specific mechanism is dependent on the nature of the substrates and the reaction conditions.

Oxidative Quenching Cycle

In an oxidative quenching cycle, the excited triplet state of Rose Bengal (³RB*) is quenched by an electron-rich substrate, leading to the formation of a substrate radical cation and the reduced form of the catalyst (RB•⁻). The catalyst is then regenerated by an oxidant, often molecular oxygen, completing the catalytic cycle.

Caption: Oxidative Quenching Cycle of Rose Bengal.

Reductive Quenching Cycle

Conversely, in a reductive quenching cycle, the excited catalyst (³RB*) accepts an electron from an electron-deficient substrate, generating a substrate radical anion and the oxidized form of the catalyst (RB•⁺). A sacrificial electron donor then regenerates the ground state of Rose Bengal.

Caption: Reductive Quenching Cycle of Rose Bengal.

Energy Transfer Mechanism

Rose Bengal is also an efficient photosensitizer for the generation of singlet oxygen (¹O₂). Through an energy transfer mechanism, the triplet excited state of Rose Bengal can activate ground state triplet oxygen (³O₂) to the highly reactive singlet oxygen (¹O₂). Singlet oxygen can then participate in a variety of cycloadditions and oxidation reactions.

Caption: Energy Transfer Mechanism for Singlet Oxygen Generation.

Applications in Organic Synthesis

This compound has been successfully employed as a photocatalyst in a wide array of organic transformations, including C-H functionalization, cross-coupling reactions, and cycloadditions.

C-H Functionalization

Direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. Rose Bengal has proven effective in catalyzing the C-H functionalization of various N-heterocycles.[2][6]

Table 2: Rose Bengal Catalyzed C-H Functionalization of N-Heterocycles

| Substrate | Coupling Partner | Product | Yield (%) | Reference |

| 2H-Indazole | THF | 2-(tetrahydrofuran-2-yl)-2H-indazole | 92 | [7] |

| Quinoxalin-2(1H)-one | Furan | 3-(furan-2-yl)quinoxalin-2(1H)-one | 85 | [7] |

| Imidazo[1,2-a]pyridine | Diphenylphosphine oxide | 2-phenyl-3-(diphenylphosphoryl)imidazo[1,2-a]pyridine | 88 | [2] |

Cross-Coupling Reactions

Rose Bengal has been utilized in metal-free cross-coupling reactions, offering a greener alternative to traditional palladium-catalyzed methods.[8]

Table 3: Rose Bengal Catalyzed Cross-Coupling Reactions

| Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |

| Iodobenzene | Phenylboronic acid | Biphenyl | 85 | [8] |

| 2-Bromo-3-hexylthiophene | Phenylboronic acid | 3-hexyl-2-phenylthiophene | 86 | [8] |

| 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid | 3-hexyl-2,5-diphenylthiophene | 82 | [8] |

Cycloaddition Reactions

Visible light-induced cycloadditions catalyzed by Rose Bengal provide a mild and efficient route to complex cyclic molecules.[9][10][11]

Table 4: Rose Bengal Catalyzed Cycloaddition Reactions

| Reaction Type | Substrates | Product | Yield (%) | Reference |

| [3+2] Cycloaddition | Methyl 2-(3,4-dihydroisoquinolin-1-yl)acetate + N-Methylmaleimide | Methyl 2,3,5,6-tetrahydro-1H-pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate | 75 | [9] |

| [4+2] Cycloaddition | Indole N-hydroxyphthalimide ester + Electron-deficient alkene | Tetrahydrocarbazole derivative | up to 82 | [10] |

| [2+2] Cycloaddition | 3-Ylideneoxindoles | Spirocyclobutane oxindoles | up to 99 | [11] |

Detailed Experimental Protocols

To facilitate the adoption of Rose Bengal photoredox catalysis, detailed experimental protocols for key reactions are provided below.

General Experimental Setup Workflow

Caption: General workflow for a Rose Bengal photocatalyzed reaction.

Protocol for Visible Light-Mediated Friedel-Crafts Alkylation of Indoles with Nitroalkenes

This protocol describes a metal-free, visible-light-mediated Friedel-Crafts alkylation of indoles with nitroalkenes using Rose Bengal as the photocatalyst in water.[12]

Materials:

-

Indole derivative (1.0 equiv)

-

Nitroalkene (1.5 equiv)

-

Rose Bengal (10 mol%)

-

Water

-

Reaction vial equipped with a magnetic stir bar

-

21 W white LED lamp

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry reaction vial equipped with a magnetic stir bar, add the indole derivative (0.3 mmol, 1.0 equiv), the nitroalkene (0.45 mmol, 1.5 equiv), and Rose Bengal (0.03 mmol, 10 mol%).

-

Add water (3 mL) to the vial.

-

Place the reaction vial in a setup with a 21 W white LED lamp and stir the mixture vigorously at 60 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 5 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to afford the desired 3-(2-nitroalkyl)indole.

Plausible Reaction Mechanism:

Caption: Plausible mechanism for the Friedel-Crafts alkylation.

Protocol for the Synthesis of Pyrrolo[2,1-a]isoquinolines via [3+2] Cycloaddition

This protocol outlines the synthesis of pyrrolo[2,1-a]isoquinolines through a visible light-mediated oxidation/[3+2] cycloaddition/aromatization cascade catalyzed by Rose Bengal.[9]

Materials:

-

Tetrahydroisoquinoline derivative (1.0 equiv)

-

Maleimide derivative (1.25 equiv)

-

Rose Bengal (5 mol%)

-

Acetonitrile (MeCN)

-

N-Bromosuccinimide (NBS) (1.1 equiv)

-

Reaction vial

-

Green LED lamp

-

Standard workup and purification supplies

Procedure:

-

In a reaction vial, combine the tetrahydroisoquinoline derivative (0.2 mmol, 1.0 equiv), the maleimide derivative (0.25 mmol, 1.25 equiv), and Rose Bengal (0.01 mmol, 5 mol%) in acetonitrile (1 mL).

-

Irradiate the mixture with a green LED lamp for 24 hours with stirring.

-

After 24 hours, add N-Bromosuccinimide (NBS) (0.22 mmol, 1.1 equiv) to the reaction mixture and continue stirring for an additional hour.

-

Quench the reaction and perform a standard aqueous workup.

-

Extract the product with a suitable organic solvent.

-

Dry the combined organic layers, concentrate, and purify by column chromatography to yield the pyrrolo[2,1-a]isoquinoline product.

Conclusion

This compound has proven to be a robust and versatile photocatalyst for a growing number of organic transformations. Its accessibility, low cost, and environmentally benign nature position it as a key player in the development of sustainable synthetic methodologies. This guide provides a foundational understanding of its principles and practical applications, empowering researchers to leverage the potential of this remarkable catalyst in their own synthetic endeavors. Further exploration into its application in novel reaction discovery and its immobilization on solid supports to enhance recyclability are promising avenues for future research.

References

- 1. Recent advances in photocatalytic manipulations of Rose Bengal in organic synthesis. | Semantic Scholar [semanticscholar.org]

- 2. Recent applications of Rose Bengal catalysis in N-heterocycles: a short review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07400D [pubs.rsc.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. par.nsf.gov [par.nsf.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent applications of Rose Bengal catalysis in N-heterocycles: a short review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eprints.kfupm.edu.sa [eprints.kfupm.edu.sa]

- 9. Visible-light photoredox catalyzed synthesis of pyrroloisoquinolines via organocatalytic oxidation/[3 + 2] cycloaddition/oxidative aromatization reaction cascade with Rose Bengal - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Understanding the Phototoxicity of Rose Bengal in Living Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms, cellular effects, and experimental evaluation of Rose Bengal's phototoxicity. Rose Bengal (RB) is a xanthene dye widely recognized for its potent photosensitizing capabilities, making it a valuable tool in photodynamic therapy (PDT) for applications ranging from cancer treatment to antimicrobial strategies.[1][2] Upon activation by light of a specific wavelength, RB efficiently generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces localized cellular damage and triggers programmed cell death pathways.[1][3] This document consolidates key quantitative data, details common experimental protocols, and visualizes the complex signaling cascades involved in RB-induced phototoxicity.

Core Mechanism of Rose Bengal Phototoxicity

Rose Bengal's phototoxic effect is not inherent; it requires the presence of light and oxygen.[4][5] The process is a classic example of a Type II photodynamic reaction. When RB absorbs a photon of light (typically in the green spectrum, ~525-561 nm), it transitions from its low-energy ground state to a higher-energy excited singlet state.[5][6] This state is short-lived, and the molecule quickly undergoes intersystem crossing to a more stable, longer-lived excited triplet state. In this triplet state, RB can transfer its excess energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[1][3][4] This singlet oxygen is a powerful oxidizing agent that can damage a wide array of biomolecules within the cell, including lipids, proteins, and nucleic acids, ultimately leading to cell death.[1][7]

Caption: General mechanism of Rose Bengal photodynamic therapy (PDT).

Quantitative Data Summary

The efficacy of Rose Bengal phototoxicity is dependent on its concentration, incubation time, light dose, and the specific cell type being targeted.[6] The data below, compiled from various studies, provides a quantitative overview of these parameters.

Table 1: In Vitro Cytotoxicity of Rose Bengal PDT

| Cell Line | RB Concentration (µM) | Incubation Time (h) | Light Dose (J/cm²) | Viability Reduction (%) | Cell Death Type | Reference |

| Caco-2 (Colorectal) | 5 | 24 | 116 | >80% | Late Apoptosis | [6][8] |

| Caco-2 (Colorectal) | 2.26 (CC₅₀) | 0.5 | 116 | 50% | Apoptosis | [6][8] |

| Caco-2 (Colorectal) | 0.63 (CC₅₀) | 24 | 116 | 50% | Apoptosis | [6][8] |

| A375 (Melanoma) | Not specified | Not specified | Sunlight | Significant | Apoptosis | [1] |

| HeLa (Cervical) | 10 | 1 | 1.6 | Not specified | Apoptosis & Autophagy | [4][9] |

| MDA-MB-231 (Breast) | 0.34 (µg/mL) / ~0.33 | 24 | 0.9 (10 mW) | ~92% (as NPs) | Not specified | [2] |

| SK-BR-3 (Breast) | 1.95 (µg/mL) / ~1.9 | 3 | 72 (200 mW) | >85% (as NPs) | Not specified | [10] |

Note: CC₅₀ is the concentration required to reduce cell viability by 50%.[8] Some studies used nanoparticles (NPs) to deliver RB, which can enhance efficacy.

Table 2: Rose Bengal Photophysical Properties

| Parameter | Value | Conditions | Reference |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.75 | In water | [11] |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.40 | For berberine at pH 13.8 | [3] |

| Absorption Maxima (λmax) | 549 nm (monomer), 514 nm (dimer) | D₂O-based solutions | [12] |

Note: The singlet oxygen quantum yield is a measure of the efficiency of ¹O₂ generation. It is recommended to keep RB concentrations at 1 µM or lower in photochemical studies to avoid aggregation-related discrepancies.[12]

Cellular Targets and Signaling Pathways

RB-PDT induces damage to multiple subcellular organelles, including mitochondria, the endoplasmic reticulum (ER), lysosomes, and the Golgi complex.[4][7] This multi-target assault triggers a complex network of signaling pathways, predominantly leading to apoptotic cell death, although necrosis and autophagy have also been observed.[4][13]

Apoptosis Induction

Apoptosis, or programmed cell death, is the primary mode of cell death induced by RB-PDT.[1][8] Both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways can be activated, often simultaneously.[4][14]

-

Intrinsic (Mitochondrial) Pathway: This is a major route for RB-induced apoptosis.[4] ROS-induced damage to mitochondria leads to the translocation of pro-apoptotic proteins like Bax to the outer mitochondrial membrane.[1][4] This disrupts the mitochondrial membrane potential (Δψm), causing the release of cytochrome c into the cytosol.[1][4] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[1][4][14] A caspase-independent pathway can also be initiated from the mitochondria via the release of Apoptosis Inducing Factor (AIF).[14][15]

-

ER Stress Pathway: RB-PDT can cause damage to the endoplasmic reticulum, leading to ER stress.[4] This stress condition is known to activate caspase-12, which can then cleave and activate pro-caspase-9, feeding into the intrinsic apoptotic pathway.[9]

-

Extrinsic (Death Receptor) Pathway: While less commonly the primary trigger, RB-PDT can also activate the extrinsic pathway, which involves the activation of caspase-8.[9]

-

Calcium Signaling: Phototoxicity is often correlated with an increase in cytoplasmic Ca²⁺ concentration.[16][17] This can result from ROS-induced damage to the plasma membrane or the ER, a major intracellular calcium store.[16][17] The resulting calcium signals can fuel further ROS generation by mitochondria, creating a feedback loop that amplifies the apoptotic signal.[16]

Caption: Signaling pathways activated by Rose Bengal-induced phototoxicity.

Experimental Protocols

Evaluating the phototoxicity of Rose Bengal requires a suite of well-defined experimental protocols. Below are methodologies for key assays cited in the literature.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells (e.g., Caco-2) in a 96-well plate and allow them to adhere overnight.[6]

-

Incubation with RB: Treat cells with various concentrations of Rose Bengal (e.g., 0.25 to 25 µM) for different incubation periods (e.g., 0.5, 3, or 24 hours).[6] Include control wells with no RB.

-

Irradiation: For phototoxicity assessment, expose the plates to a light source (e.g., 525 nm LED) for a defined period to achieve a specific light dose (e.g., 116 J/cm²).[6] Keep a parallel set of plates in the dark to assess dark toxicity.

-

MTT Addition: After irradiation (or incubation for dark toxicity), add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis and Necrosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with RB and irradiate as described in the cell viability protocol.

-

Cell Harvesting: After a post-irradiation incubation period (e.g., 3 hours), harvest the cells by trypsinization and wash with cold PBS.[6]

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[6]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.[18]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Caption: Workflow for apoptosis/necrosis detection using flow cytometry.

Intracellular ROS Measurement (DCF-DA Assay)

This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA) to detect intracellular ROS.

Protocol:

-

Cell Loading: Incubate cells with DCF-DA solution. DCF-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

-

Treatment: Treat the cells with RB and expose them to light.

-

ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[1]

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometry. The increase in fluorescence is proportional to the amount of intracellular ROS generated.

Western Blotting for Apoptosis Markers

Western blotting is used to detect the expression and cleavage of key proteins involved in the apoptotic cascade.[19]

Protocol:

-

Protein Extraction: Treat cells with RB-PDT, and at various time points post-treatment, lyse the cells to extract total protein.[9]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-caspase-3, anti-caspase-9, anti-Bax, anti-cytochrome c).[19]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of cleaved forms of caspases (e.g., 17 kDa fragment for caspase-3) is indicative of apoptosis activation.[9]

Caption: General workflow for Western blot analysis of apoptosis markers.

Conclusion